molecular formula C8H8N2 B1317666 2-(Pyridin-4-YL)propanenitrile CAS No. 79757-29-2

2-(Pyridin-4-YL)propanenitrile

Cat. No.: B1317666
CAS No.: 79757-29-2
M. Wt: 132.16 g/mol
InChI Key: QXJBQWWXUDNBSF-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)propanenitrile is a nitrile-containing organic compound featuring a pyridine ring substituted at the 4-position with a propanenitrile moiety. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name

2-pyridin-4-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7(6-9)8-2-4-10-5-3-8/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJBQWWXUDNBSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543222
Record name 2-(Pyridin-4-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79757-29-2
Record name 2-(Pyridin-4-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Pyridin-4-YL)propanenitrile can be synthesized through several methods. One common approach involves the reaction of pyridine with hydrogen fluoride in the presence of a ketone or alcohol solvent. The reaction conditions can be adjusted based on specific requirements .

Another method involves the preparation of ethyl 2-cyano-2-(pyridine-4-yl) acetic ester from 4-chloropyridine hydrochloride through a decarboxylation reaction. This intermediate is then reacted with dimethyl sulfoxide and lithium chloride at elevated temperatures to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-YL)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Pyridin-4-YL)propanenitrile is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-YL)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs of 2-(Pyridin-4-yl)propanenitrile vary in substituents, functional groups, and pyridine ring substitution patterns. These differences influence reactivity, solubility, and biological activity.

Table 1: Comparative Data for this compound and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Purity Key Structural Features
2-(Pyridin-4-yl)acetonitrile hydrochloride 13121-99-8 C₇H₆ClN₂ 153.59 N/A Acetonitrile backbone; pyridin-4-yl; HCl salt
2-Methyl-2-(pyridin-4-yl)propanenitrile 79757-31-6 C₉H₁₀N₂ 146.19 95% Methyl branching at C2; pyridin-4-yl
2-Methyl-3-oxo-3-(pyridin-4-yl)propanenitrile 1094267-19-2 C₉H₈N₂O 160.18 N/A Oxo group at C3; methyl at C2
3-Oxo-3-(pyridin-2-yl)propanenitrile 54123-21-6 C₈H₆N₂O 146.15 N/A Oxo group at C3; pyridin-2-yl substitution
(Pyridin-4-ylsulfanyl)formonitrile 2637-36-7 C₆H₄N₂S 136.17 N/A Sulfanyl bridge; formonitrile backbone

Key Observations :

  • Functional Group Modifications : Introduction of an oxo group (e.g., 2-Methyl-3-oxo-3-(pyridin-4-yl)propanenitrile) enhances polarity, improving solubility in polar solvents .
  • Pyridine Substitution Position : 3-Oxo-3-(pyridin-2-yl)propanenitrile demonstrates how pyridine ring substitution (2- vs. 4-position) affects electronic properties, with the 2-position inducing stronger inductive effects .

Biological Activity

2-(Pyridin-4-YL)propanenitrile, with the molecular formula C9H10N2, is an organic compound characterized by a pyridine ring substituted at the 4-position with a propanenitrile group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. The structural features of this compound, including the nitrile functional group, suggest a reactivity profile that may interact with various biological macromolecules.

The synthesis of this compound can be achieved through several methods, often involving multi-step reactions. Common synthetic routes include:

  • Nitrile Formation : Reaction of pyridine derivatives with appropriate nitrile precursors.
  • Functionalization : Subsequent modifications to introduce other functional groups that enhance biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its efficacy in inhibiting bacterial growth, particularly against strains resistant to conventional antibiotics. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly through its interaction with enzymes involved in cell proliferation and apoptosis. Notably, it has been explored as a lead candidate in drug discovery for targeting specific cancer types. Its ability to modulate enzyme activity suggests potential implications for pharmacokinetics and drug interactions.

The biological activity of this compound is likely mediated through its interaction with various molecular targets, including:

  • Enzymes : Such as cytochrome P450, which play a crucial role in drug metabolism.
  • Receptors : Potential binding to receptors involved in cell signaling pathways.

These interactions may lead to altered metabolic processes and enhanced therapeutic effects.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as an alternative treatment option for resistant infections.

Study 2: Anticancer Activity

In another investigation, the anticancer properties of this compound were assessed using various cancer cell lines. Results indicated that the compound induced apoptosis in cancer cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. This study highlights the compound's potential as a therapeutic agent in oncology.

Comparative Analysis

To provide further insight into the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure TypeNotable Properties
2-Methyl-2-(pyridin-4-YL)propanenitrile Nitrile derivativeExhibits antimicrobial and anticancer activities
3-(Pyridin-4-YL)propanenitrile Nitrile derivativeMay exhibit distinct biological activities
2-Hydroxy-2-(pyridin-4-YL)propanenitrile Hydroxy derivativeDifferent reactivity due to hydroxyl group

This table illustrates the diversity within nitrile derivatives of pyridine and underscores the unique characteristics of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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